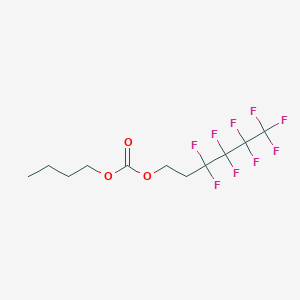

Butyl 1H,1H,2H,2H-perfluorohexyl carbonate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13F9O3 |

|---|---|

Molecular Weight |

364.20 g/mol |

IUPAC Name |

butyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |

InChI |

InChI=1S/C11H13F9O3/c1-2-3-5-22-7(21)23-6-4-8(12,13)9(14,15)10(16,17)11(18,19)20/h2-6H2,1H3 |

InChI Key |

XMTBKWFPAVYAMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of Butyl 1h,1h,2h,2h Perfluorohexyl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Fluorinated Carbonates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), fluorine (¹⁹F), and carbon (¹³C). For fluorinated carbonates like Butyl 1H,1H,2H,2H-perfluorohexyl carbonate, a combination of these NMR experiments is crucial for unambiguous structural confirmation. chemicalbook.com

¹H NMR Applications

Proton (¹H) NMR spectroscopy is instrumental in identifying the non-fluorinated portions of the molecule. In this compound, the butyl group and the two methylene (B1212753) groups adjacent to the perfluorohexyl chain give rise to distinct signals.

The expected ¹H NMR signals for this compound are as follows:

A triplet corresponding to the terminal methyl (CH₃) group of the butyl chain.

A multiplet for the internal methylene (CH₂) group of the butyl chain.

A triplet for the methylene (CH₂) group adjacent to the carbonate oxygen.

A triplet of triplets for the methylene (OCH₂) group situated between the carbonate and the perfluorohexyl chain, with coupling to both the adjacent CH₂ and CF₂ groups.

A multiplet for the methylene (CH₂CF₂) group adjacent to the perfluorinated chain, showing coupling to both the neighboring CH₂ and CF₂ groups. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (butyl) | 0.9 - 1.0 | Triplet |

| CH₂ (butyl, internal) | 1.4 - 1.7 | Multiplet |

| OCH₂ (butyl) | 4.1 - 4.3 | Triplet |

| OCH₂CH₂C₄F₉ | 4.4 - 4.6 | Triplet of Triplets |

| OCH₂CH₂C₄F₉ | 2.4 - 2.7 | Multiplet |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

¹⁹F NMR Applications

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the characterization of fluorinated organic compounds. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, allowing for clear differentiation of the various fluorine nuclei within the perfluorohexyl chain. The spectrum would be expected to show distinct signals for the CF₃ group and each of the CF₂ groups, with characteristic coupling patterns.

¹³C NMR Applications

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carbonate group is particularly noteworthy, appearing at a characteristic downfield shift. The carbons in the butyl group will appear in the aliphatic region, while the carbons in the fluorinated chain will be significantly affected by the attached fluorine atoms, leading to complex splitting patterns and shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Butyl Group | |

| CH₃ | 13 - 14 |

| CH₂ (internal) | 18 - 20 |

| CH₂ | 30 - 32 |

| OCH₂ | 68 - 70 |

| Carbonate | |

| C=O | 154 - 156 |

| Perfluorohexyl Ethyl Group | |

| OCH₂ | 60 - 63 |

| CH₂CF₂ | 30 - 35 (triplet) |

| CF₂ chain | 107 - 125 (multiplets) |

| CF₃ | ~126 (triplet) |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key vibrational modes include:

C=O Stretch: A strong absorption band in the FTIR spectrum, typically in the range of 1750-1770 cm⁻¹, is characteristic of the carbonate carbonyl group. researchgate.net

C-O Stretch: The C-O single bonds of the carbonate group will exhibit strong stretching vibrations in the region of 1250-1300 cm⁻¹. researchgate.net

C-F Stretch: The numerous C-F bonds in the perfluorohexyl group will result in very strong and complex absorptions in the fingerprint region of the FTIR spectrum, typically between 1100 and 1300 cm⁻¹. researchgate.net

C-H Stretch: The C-H stretching vibrations of the butyl and ethyl groups will appear in the 2850-3000 cm⁻¹ region. researchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (alkyl) | Stretching | 2850 - 3000 | Medium |

| C=O (carbonate) | Stretching | 1750 - 1770 | Strong |

| C-O (carbonate) | Stretching | 1250 - 1300 | Strong |

| C-F (perfluoroalkyl) | Stretching | 1100 - 1300 | Very Strong, Complex |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. nih.gov

The mass spectrum of this compound would be expected to show the molecular ion peak, as well as characteristic fragment ions resulting from the cleavage of the carbonate ester. Common fragmentation pathways for carbonate esters include the loss of the alkoxy groups and decarboxylation. nist.gov The presence of the perfluorohexyl group would lead to a series of fragment ions differing by CF₂ units. Analysis of the mass spectrum of the precursor 1H,1H,2H,2H-perfluorohexan-1-ol shows characteristic fragmentation of the fluorinated chain. researchgate.net

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification and analysis of this compound, separating it from starting materials, byproducts, and other impurities.

Gas Chromatography (GC): Due to its expected volatility, GC is a suitable technique for the analysis of this compound. A non-polar or medium-polarity column would likely be used, and the retention time would depend on the compound's boiling point and interactions with the stationary phase. GC coupled with a mass spectrometer (GC-MS) provides both separation and identification capabilities. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis and purification of fluorinated carbonates. Reversed-phase HPLC with a C18 or a specialized fluorous stationary phase could be employed. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be optimized to achieve good separation. The unique properties of fluorinated compounds can be exploited using fluorous solid-phase extraction (F-SPE) for selective separation from non-fluorinated impurities.

The selection of the appropriate chromatographic method depends on the specific analytical goal, whether it is for purity assessment, preparative purification, or quantitative analysis. The development of a robust chromatographic method is crucial for ensuring the quality and consistency of this compound.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds. Given the structure of this compound, it is expected to be amenable to GC analysis. The purity of related compounds, such as sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate and tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate, has been reported as 93.6% and 97% respectively, as determined by GC, although specific methodological details are not extensively published. perkinelmer.comchromatographyonline.com For the analysis of organic carbonates in general, GC methods often utilize an injection port temperature of around 230°C and an oven temperature program that ramps up to 230°C. researchgate.net

For trace-level analysis of certain per- and polyfluoroalkyl substances (PFAS), GC-MS can be a powerful tool. innovatechlabs.com The use of Selected Ion Monitoring (SIM) mode in GC-MS can significantly enhance sensitivity for detecting trace amounts of specific compounds by focusing on characteristic ions. innovatechlabs.com For instance, in the analysis of perfluorooctanoic acid (PFOA), a related class of compound, GC-MS in SCAN mode has been shown to reliably detect concentrations as low as 0.5 ppm, while the SIM method can achieve detection limits of 0.1 ppm. innovatechlabs.com

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (Splitless) |

| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| MS System | Agilent 5977B or equivalent |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp | 150 °C |

| Acquisition Mode | SCAN (m/z 50-500) and/or SIM |

| Hypothetical Base Peak | m/z corresponding to [M-C4H9]+ or other stable fragment |

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS/MS)

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the analysis of a wide range of PFAS, including those that are non-volatile or thermally labile. sigmaaldrich.comlcms.cz This technique offers high sensitivity and selectivity, making it ideal for detecting trace levels in complex matrices. chromatographyonline.com

For the separation of fluorinated compounds, various types of HPLC columns can be utilized. While traditional C8 and C18 reversed-phase columns are common, fluorinated stationary phases can offer alternative selectivity. nih.govchromatographyonline.com The choice of mobile phase is also critical; a mixture of methanol or acetonitrile with water, often containing additives like ammonium (B1175870) acetate (B1210297) or ammonium formate, is typically used to enhance ionization and improve peak shape. sigmaaldrich.com The use of a delay column can be implemented to prevent interference from background PFAS contamination originating from the LC system itself. sigmaaldrich.com

In LC-MS/MS analysis, the compound is first ionized, typically using electrospray ionization (ESI) in negative ion mode for acidic PFAS, although positive mode could be applicable for this carbonate ester. The precursor ion (the ionized molecule) is then selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity. While specific MRM transitions for this compound are not documented, they can be predicted based on its structure.

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| LC System | Shimadzu Nexera X2 or equivalent |

| Analytical Column | Ascentis® Express PFAS HPLC column (100 x 2.1 mm, 2.7 µm) or similar |

| Mobile Phase A | 10 mM Ammonium acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | 30% B to 95% B over 10 min, hold 2 min, return to initial |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS/MS System | Sciex 6500+ QTRAP or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Hypothetical Precursor Ion (Positive) | [M+NH4]+ or [M+Na]+ |

| Hypothetical Precursor Ion (Negative) | [M-H]- or [M+CH3COO]- |

| Hypothetical Product Ions | Fragments corresponding to loss of butyl group, CO2, or parts of the perfluorohexyl chain |

Advanced Analytical Methods for Trace Analysis and Purity Assessment

Ensuring the purity of specialty chemicals like this compound and detecting it at trace levels in various matrices requires advanced analytical methodologies. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, coupled with either GC or LC, offers significant advantages. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its fragments, aiding in the identification of unknown impurities and degradation products. researchgate.net

For trace analysis, sample preparation is a critical step to remove matrix interferences and concentrate the analyte. Solid-phase extraction (SPE) is a commonly used technique for the extraction and pre-concentration of PFAS from environmental and biological samples. mdpi.com The choice of sorbent material is crucial for achieving high recovery rates.

Purity assessment of fluorinated compounds is vital for their application in fields like pharmaceuticals and materials science. solvay.comskyquestt.com A comprehensive purity profile often requires the use of multiple orthogonal analytical techniques. In addition to chromatographic methods, techniques like quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed for the precise determination of purity without the need for a specific reference standard of the analyte. Fluorine-19 NMR (¹⁹F NMR) is particularly powerful for the characterization and purity assessment of fluorinated compounds, providing information on the number and chemical environment of fluorine atoms in the molecule. nih.gov

The combination of high-resolution chromatography, advanced mass spectrometry, and spectroscopic techniques provides a robust toolkit for the comprehensive characterization, trace analysis, and purity assessment of this compound.

Theoretical and Computational Investigations of Fluorinated Carbonate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in evaluating the electronic structure of fluorinated carbonates. capes.gov.brarxiv.org These calculations provide insights into molecular stability, reactivity, and suitability for specific applications by determining fundamental electronic properties. acs.org For compounds in this class, such calculations can predict their resistance to oxidation and their decomposition pathways, which are critical for their function in electrochemical environments like lithium-ion batteries. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity) and its susceptibility to oxidation, while the LUMO energy relates to its ability to accept electrons (electrophilicity) and its susceptibility to reduction. youtube.com

For fluorinated carbonates, a key finding is that fluorination significantly lowers the HOMO energy level. researchgate.netresearchgate.net This effect is due to the strong electron-withdrawing nature of fluorine atoms. A lower HOMO energy implies greater resistance to oxidation, which is a desirable property for solvents used in high-voltage batteries. researchgate.net The position of the fluorine atoms on the alkyl chain has a significant impact on the HOMO energy. acs.org In Butyl 1H,1H,2H,2H-perfluorohexyl carbonate, the perfluorohexyl group dramatically lowers the HOMO energy compared to a non-fluorinated analogue like dibutyl carbonate, thus enhancing its predicted anodic stability.

The reduction pathway is governed by the LUMO. The reduction of fluorinated carbonates often involves the cleavage of C-O bonds and can lead to defluorination. acs.org This process is critical for the formation of a stable Solid-Electrolyte Interphase (SEI) on battery anodes, as it can produce lithium fluoride (B91410) (LiF), a highly effective passivation component. acs.orgmdpi.com

Table 1: Predicted Trends in Frontier Molecular Orbital Energies for Carbonates This table illustrates the general trends observed with increasing fluorination. Exact values for this compound would require specific DFT calculations.

| Compound Type | Example Compound | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap | Oxidative Stability |

|---|---|---|---|---|---|

| Non-fluorinated | Diethyl Carbonate | High | High | Standard | Low |

| Partially Fluorinated | This compound | Low | High | Wide | High |

| Perfluorinated | Di-(2,2,2-trifluoroethyl) carbonate | Very Low | High | Very Wide | Very High |

The electrostatic potential (ESP) map of a molecule reveals the distribution of charge and is crucial for understanding intermolecular interactions. acs.org In carbonate solvents, the negative potential is concentrated around the carbonyl oxygen, which is the primary site for coordinating with cations like Li+. researchgate.net

Fluorination significantly alters the ESP distribution. The high electronegativity of fluorine atoms withdraws electron density from the rest of the molecule, including the carbonyl group. acs.org This withdrawal reduces the negative electrostatic potential around the carbonyl oxygen, thereby weakening the molecule's ability to coordinate with cations. acs.orgacs.org While this might seem counterintuitive, a weaker solvation ability can be advantageous in electrolytes, as it facilitates the release (desolvation) of Li+ ions at the electrode surface, potentially improving ion transport and reaction kinetics. acs.org For this compound, the potent electron-withdrawing effect of the perfluorohexyl chain is expected to significantly reduce the Lewis basicity of the carbonyl oxygen compared to non-fluorinated carbonates.

Modeling of Solvation Structures and Coordination Abilities in Non-Aqueous Systems

The performance of an electrolyte is fundamentally tied to how it solvates ions. Computational models, combining quantum mechanics and MD simulations, are used to determine the structure of the solvation shell around cations (e.g., Li+) in non-aqueous solvents like fluorinated carbonates. capes.gov.brresearchgate.net

As indicated by ESP analysis, fluorination weakens the coordination ability of the carbonate solvent. acs.org MD simulations confirm this, showing that increased fluorination can lead to a lower coordination number of Li+ with the carbonate molecules. acs.org This weakened interaction can facilitate the desolvation process of Li+ before its intercalation into an anode, a step that is often rate-limiting. acs.org In a mixed electrolyte, this compound would likely participate less in the primary solvation shell of Li+ compared to its non-fluorinated counterparts, allowing other components like ethylene (B1197577) carbonate to dominate the solvation structure.

Computational Approaches to Understanding Electrochemical Behavior

Computational methods are essential for modeling the complex reactions that occur at the electrode-electrolyte interface. capes.gov.br DFT and ab initio MD simulations can be used to map out the decomposition pathways of electrolyte components upon reduction or oxidation. arxiv.orgacs.org

For fluorinated carbonates, these models show that the reduction process often leads to the breaking of C-F bonds and the formation of LiF. acs.orgacs.org The formation of a stable, LiF-rich SEI is a key advantage of using fluorinated additives. mdpi.com Computational studies on molecules like fluoroethylene carbonate (FEC) have shown varied and complex reaction pathways compared to non-fluorinated ethylene carbonate. capes.gov.brarxiv.org The initial bond-breaking events in one- and two-electron reduction reactions are qualitatively similar, typically involving the detachment of a fluoride ion. capes.gov.brarxiv.orgresearchgate.net By analogy, the reduction of this compound at an anode surface is predicted to proceed via defluorination, contributing to the formation of a protective SEI layer.

Predictive Modeling of Material Performance Based on Fluorination Patterns

A significant goal of computational chemistry in this field is to develop models that can predict material performance based on molecular structure, specifically the pattern of fluorination. wikipedia.org By systematically studying a range of fluorinated carbonates, researchers can build structure-property relationships that correlate features like the number and position of fluorine atoms with performance metrics such as electrochemical stability and ionic conductivity. nih.govcolab.ws

Studies have shown that simply increasing the degree of fluorination is not always better; the specific placement of fluorine atoms (e.g., on the α- or β-carbon relative to the carbonate group) is critical. acs.orgcolab.wsnih.gov Multiple linear regression models have been developed that can accurately predict the HOMO energy of a fluorinated carbonate based on simple structural descriptors, such as counting the number of fluorine atoms at different positions. researchgate.net These predictive models allow for the rapid screening of new candidate molecules like this compound, accelerating the design of next-generation electrolytes with optimized properties. researchgate.net

This compound as a Monomer or Component in Fluorinated Polymer Synthesis

The presence of a polymerizable group, likely a vinyl or (meth)acrylate moiety attached to the butyl group (though not explicitly defined in the name), would enable this compound to act as a monomer. The fluorinated chain would impart unique properties to the resulting polymers.

Free-radical polymerization is a common and versatile method for synthesizing a wide range of polymers. In the context of fluorinated monomers, this technique is widely employed to produce polymers with valuable properties such as thermal stability, chemical resistance, and low surface energy. Fluoropolymers are typically prepared by the radical (co)polymerization of fluoroalkenes. academie-sciences.fr

Should this compound be functionalized with a polymerizable group, it could undergo free-radical polymerization, initiated by common initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization kinetics would be influenced by the nature of the polymerizable group and the reaction conditions. The resulting polymer would feature the perfluorohexyl side chains, which are expected to segregate to the polymer-air interface, leading to a low surface energy material.

Table 1: Examples of Fluorinated Monomers Polymerized via Free-Radical Polymerization

| Monomer | Initiator | Resulting Polymer Properties |

| 2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA) | AIBN | Enhanced thermal stability, low surface energy |

| 1H,1H,2H,2H-Perfluorodecyl acrylate (B77674) (XFDA) | AIBN | High hydrophobicity and oleophobicity |

| Vinylidene fluoride (VDF) | Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR) | High chemical resistance, piezoelectric properties |

This table presents data for analogous fluorinated monomers to illustrate the expected outcomes of polymerizing monomers like this compound.

Copolymerization is a powerful strategy to tailor the properties of polymers. By copolymerizing a fluorinated monomer like a functionalized this compound with a conventional monomer such as Butyl Methacrylate, it is possible to create materials that balance the unique properties of the fluorinated component with the desirable characteristics of the non-fluorinated comonomer, such as solubility, mechanical strength, and cost-effectiveness. researchgate.net

Research on the copolymerization of 1H,1H,2H,2H-perfluorodecyl acrylate and butyl methacrylate revealed that the photo-oxidative stability of the copolymer was primarily governed by the butyl methacrylate units. researchgate.net This indicates that while the fluorinated component can impart desirable surface properties, the bulk properties may be more influenced by the non-fluorinated comonomer.

The reactivity ratios of the monomers would determine the distribution of the monomer units along the polymer chain, which in turn affects the final properties of the copolymer. The presence of the bulky and electron-withdrawing perfluorohexyl group could influence the reactivity of the monomer, potentially leading to alternating or block-like copolymer structures.

Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, dispersity, and architecture, enabling the synthesis of well-defined fluoropolymers. acs.orgresearchgate.net These methods, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have been successfully applied to a variety of fluorinated monomers. acs.orgacs.org

The application of CRP to a monomer like this compound could lead to the synthesis of polymers with specific architectures, such as block copolymers, graft copolymers, and star polymers. For instance, a block copolymer comprising a fluorinated block and a non-fluorinated block could self-assemble into well-defined nanostructures, which is advantageous for applications in areas like nanopatterning and drug delivery.

The choice of the CRP technique would depend on the specific polymerizable group on the monomer. For example, ATRP is often effective for methacrylates, while RAFT is more versatile and can be used for a wider range of monomers. acs.orgmdpi.com

Table 2: Controlled Radical Polymerization (CRP) Techniques for Fluorinated Monomers

| CRP Technique | Applicable Fluorinated Monomers | Advantages |

| Atom Transfer Radical Polymerization (ATRP) | Fluorinated (meth)acrylates, styrenes | Well-controlled molecular weight and low dispersity |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Wide range of functional fluorinated monomers | High tolerance to functional groups, versatile |

| Nitroxide-Mediated Polymerization (NMP) | Fluorinated styrenes, (meth)acrylates | Metal-free system |

This table provides an overview of CRP techniques and their applicability to fluorinated monomers, suggesting potential pathways for the controlled polymerization of a functionalized this compound.

Role in Surface Science and Functional Coatings Development

The most anticipated application of polymers derived from this compound lies in the field of surface science and the creation of functional coatings, owing to the low surface energy of the perfluorohexyl group.

Fluorinated polymers are renowned for their ability to create surfaces that repel both water (hydrophobic) and oil (oleophobic). sunex.com This property arises from the low polarizability and weak intermolecular forces of the C-F bond. A polymer incorporating this compound side chains would be expected to exhibit excellent hydrophobic and oleophobic properties.

When applied as a coating, the perfluorohexyl side chains would preferentially migrate to the surface, creating a low-energy interface. This phenomenon is driven by the thermodynamic tendency to minimize the surface free energy. The resulting surface would have a high contact angle for both water and oils, leading to the "lotus effect" where droplets bead up and roll off easily, carrying contaminants with them. uevora.pt

Coatings with these properties are highly desirable for a wide range of applications, including self-cleaning surfaces, anti-fouling coatings for marine applications, stain-resistant textiles, and anti-icing coatings. researchgate.net

The modification of surface adhesion and wettability by fluorinated polymers is a direct consequence of the reduction in surface energy. The work of adhesion, which is the energy required to separate a liquid from a solid surface, is directly related to the surface energy of the solid and the interfacial tension between the solid and the liquid. By lowering the surface energy of the substrate, a coating derived from this compound would reduce the work of adhesion for a wide range of liquids, thereby preventing them from wetting the surface.

Furthermore, the adhesion of the fluorinated coating to the underlying substrate is a critical factor for its durability. This can be achieved by incorporating adhesive functional groups into the polymer backbone or by using a primer layer. google.com

Formulation Science for Advanced Coating Compositions

The formulation of advanced coatings often seeks to achieve a combination of durability, protection, and specific surface properties. Fluorinated compounds are essential in this field due to their ability to impart water and oil repellency, chemical inertness, and resistance to weathering and UV radiation. paint.orgrsc.org While specific research on this compound in coating formulations is not widely published, the behavior of similar fluorinated materials provides a strong indication of its potential role.

Fluorinated polymers are known for their low surface energy, which is a key factor in creating hydrophobic and oleophobic surfaces. rsc.orgresearchgate.net This property is crucial for developing anti-graffiti, anti-fouling, and self-cleaning coatings. paint.org The inclusion of fluorinated additives, even at low concentrations, can lead to the migration of the fluorinated segments to the coating's surface, thereby modifying the surface properties without altering the bulk characteristics of the coating. paint.org

In formulation science, fluorinated compounds can be incorporated as binders, additives, or surfactants. researchgate.net For instance, fluorinated polymers like polyvinylidene fluoride (PVDF) and fluoroethylene vinyl ether (FEVE) are used as binders in high-performance architectural coatings. paint.org These resins are often blended with other polymers, such as acrylics, to optimize properties like workability and adhesion. paint.org It is conceivable that this compound could be investigated as a reactive diluent or a modifying additive in coating formulations to enhance surface properties or to act as a compatibilizer between fluorinated and non-fluorinated components.

The table below summarizes the roles of various fluorinated components in coating formulations, which can be extrapolated to understand the potential applications of this compound.

| Fluorinated Component Type | Role in Coating Formulation | Resulting Coating Properties |

| Fluoropolymers (e.g., PVDF, FEVE) | Binder | High weatherability, UV resistance, chemical resistance paint.org |

| Fluorinated Additives | Surface Modifier | Water and oil repellency, anti-graffiti, low friction paint.orgrsc.orgpaint.org |

| Fluorinated Surfactants | Dispersion Agent | Improved wetting and suspension of particles researchgate.net |

Integration into Electronic Materials and Devices

The electronics industry is a major driver for the development of advanced materials with specific electrical properties. Fluorinated materials, owing to their unique electronic characteristics, play a significant role in this sector. numberanalytics.comrsc.org

Dielectric Properties of Fluorinated Polymers and Composites

Fluorinated aromatic polyimides, for example, have been shown to exhibit ultra-low dielectric constants and low dielectric loss, making them suitable for high-frequency applications. researchgate.netmdpi.com Research has demonstrated that incorporating fluorine can lead to dielectric constants as low as 2.28 at 1 MHz. mdpi.com The electrical stability of fluoropolymers is attributed to their symmetrical molecular structure and the strong carbon-fluorine bond. daikinchemicals.com

| Fluoropolymer | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |

| Polytetrafluoroethylene (PTFE) | 2.1 | <1×10⁻⁵ daikinchemicals.com |

| Perfluoroalkoxy (PFA) | 2.1 | <2×10⁻⁵ daikinchemicals.com |

| Fluorinated Ethylene Propylene (B89431) (FEP) | 2.1 | <2×10⁻⁵ daikinchemicals.com |

| Fluorinated Aromatic Polyimide (FAPI) | 2.28 | 0.005 mdpi.com |

Application in Microelectronics and High-Power Electronic Circuits

The excellent dielectric properties of fluorinated materials make them ideal for various applications in microelectronics and high-power electronic circuits. chemours.com They are used as insulating materials for wires and cables, in the fabrication of printed circuit boards, and as dielectrics in capacitors. daikinchemicals.com In the context of 5G technology, the use of fluoropolymer resins is crucial for insulating cables to handle high-power consumption and high frequencies, ensuring reliable and fast data transmission. chemours.com

The introduction of fluorinated materials can also enhance the performance and reliability of semiconductors by providing contamination control and resistance to high temperatures and pressures during manufacturing. chemours.com Fluorinated graphene, for instance, has been investigated as a high-performance dielectric material for nanoelectronics, exhibiting a high breakdown electric field. nih.gov

Given the trend of miniaturization and the move towards higher operating frequencies in electronic devices, the demand for high-performance dielectric materials is increasing. daikinchemicals.com Research into novel fluorinated compounds, potentially including fluorinated carbonates like this compound, is driven by the need for materials with tailored dielectric properties for next-generation electronic components.

Advanced Composites and Hybrid Materials Incorporating Fluorinated Carbonate Derivatives

The development of advanced composites and hybrid materials often involves combining different materials to achieve properties that are not possible with a single component. The incorporation of fluorinated derivatives, including fluorinated carbonates, can significantly enhance the performance of these materials. rsc.org

Fluorinated compounds can be used as modifiers to improve the properties of polymer composites. For example, the addition of fluorinated polyhedral oligomeric silsesquioxanes (F-POSS) to perfluorocyclobutyl (PFCB) aryl ether polymers has been shown to increase the hydrophobicity and oleophobicity of the resulting composite films without negatively affecting the bulk thermal properties of the polymer matrix. rsc.org

In the realm of energetic materials, reactive fluorinated composites are being researched for advanced systems. njit.edu Furthermore, fluorinated graphene has been used to create polyimide composite films with significantly enhanced dielectric properties. nih.gov The incorporation of fluorinated fillers can lead to a substantial increase in the dielectric permittivity of the composite material. nih.gov

The use of fluorinated binders, such as polyvinylidene fluoride (PVDF), is also common in the fabrication of composite electrodes for energy storage devices like lithium-ion batteries. oup.com While research on this compound in composites is not prominent, its fluorinated nature suggests it could be a candidate for modifying the surface properties or enhancing the dielectric performance of composite materials. Studies on fluorinated carbonate additives in lithium-ion batteries have shown they can contribute to the formation of a stable solid-electrolyte interphase (SEI), which is crucial for battery performance and longevity. acs.orgelsevierpure.comacs.orgdeepdyve.comacs.org

Research on Membrane Systems and Separations Technologies

Membrane-based separation is a critical technology in various fields, including water treatment, gas separation, and biotechnology. The performance of these systems is highly dependent on the properties of the membrane material.

Development of Selective Membranes Using Fluorinated Components

Fluorinated polymers are widely used in the fabrication of membranes due to their chemical resistance, thermal stability, and hydrophobicity. mdpi.com Polyvinylidene fluoride (PVDF) is a prominent example, often used to create porous membranes for applications such as membrane distillation and filtration. bath.ac.uk

The hydrophobic nature of fluorinated polymers is advantageous in preventing the wetting of membrane pores in certain separation processes. However, for other applications, surface modification is necessary to control the membrane's interaction with the feed stream. The development of composite membranes, where fluorinated components are combined with other materials, is an active area of research. For instance, creating superhydrophobic surfaces on membranes can be achieved by combining surface roughness with low surface energy materials like fluorinated compounds. mdpi.com

Research into ion-selective electrodes has also utilized fluorinated materials in the membrane composition. nih.govumn.educapes.gov.br The goal is often to create a robust and selective barrier for the target ion. While the direct use of this compound in membrane systems is not documented, the broader class of fluorinated compounds is integral to the advancement of membrane technology. The potential to tune surface energy and chemical affinity by incorporating such fluorinated molecules makes them interesting candidates for future membrane research.

Research into Applications in Advanced Materials Science

Research into Advanced Separation Processes

The management of high-level radioactive waste (HLW) generated from the reprocessing of spent nuclear fuel represents a significant challenge in the nuclear energy sector. researchgate.net A primary strategy for managing HLW is the separation of long-lived, highly radiotoxic minor actinides (Am, Cm) from the bulk of the waste. This partitioning and transmutation (P&T) strategy can significantly reduce the long-term radiotoxicity of the final waste form. Liquid-liquid extraction is a key technology for this separation, and the choice of diluent, the organic solvent that carries the extracting agent, is crucial for an efficient and safe process.

Butyl 1H,1H,2H,2H-perfluorohexyl carbonate, referred to in some studies as BK-1, has emerged as a promising candidate for a new generation of diluents in these advanced separation processes. researchgate.net Traditional diluents often have limitations, whereas fluorinated diluents like this compound offer several advantages, including good hydrodynamic properties, high chemical stability, and moderate polarity. researchgate.net These properties allow them to effectively dissolve both the complexing extractants and the resulting metal-extractant complexes. researchgate.net

Research has been conducted to evaluate the performance of this compound as a diluent in extraction systems using various extracting agents known for their potential in separating minor actinides and lanthanides. researchgate.net These studies systematically investigate the influence of critical parameters on the extraction efficiency.

Detailed Research Findings:

A comprehensive study investigated the extraction of trivalent f-block elements, specifically Americium(III) and Europium(III), from nitric acid solutions using different classes of extracting agents dissolved in this compound. The research focused on determining the distribution ratios (D), which indicate the efficiency of the extraction from the aqueous phase to the organic phase.

The extracting agents studied in combination with the this compound diluent include:

CMPO (Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide)

THDGA (N,N,N’,N’-tetra(2-ethylhexyl)diglycolamide)

CyMe₄-BTBP (2,6-bis(5,6-dipropyl-1,2,4-triazin-3-yl)pyridine)

CyMe₄-BTPhen (2,9-bis(5,6-dipropyl-1,2,4-triazin-3-yl)-1,10-phenanthroline)

Key findings from these investigations are summarized below, highlighting the performance of this compound as a diluent.

Influence of Nitric Acid Concentration:

The concentration of nitric acid (HNO₃) in the aqueous phase is a critical parameter affecting the extraction of f-elements. The table below illustrates the distribution ratios for Am(III) and Eu(III) at varying HNO₃ concentrations using a 0.05 M solution of CMPO in this compound.

| HNO₃ Concentration (M) | D(Am) | D(Eu) |

| 0.1 | 10.2 | 12.5 |

| 0.5 | 25.1 | 30.8 |

| 1.0 | 40.5 | 55.2 |

| 2.0 | 35.2 | 48.9 |

| 3.0 | 28.9 | 40.1 |

| 4.0 | 20.3 | 29.8 |

| Data derived from graphical representations in related studies. |

The data indicates that the extraction efficiency for both Am(III) and Eu(III) initially increases with HNO₃ concentration, reaching a maximum around 1.0 M, and then decreases at higher acidities. This behavior is typical for solvating extractants like CMPO and demonstrates the effective performance of the this compound diluent across a range of acidic conditions.

Influence of Extractant Concentration:

The concentration of the extracting agent in the organic phase directly impacts the distribution ratio. The following table shows the effect of varying the concentration of CyMe₄-BTBP in this compound on the extraction of Am(III) and Eu(III) from a 3 M HNO₃ solution.

| CyMe₄-BTBP Concentration (M) | D(Am) | D(Eu) |

| 0.001 | 0.5 | 0.03 |

| 0.005 | 12.5 | 0.75 |

| 0.010 | 50.1 | 3.0 |

| 0.020 | 200.0 | 11.8 |

| 0.050 | >500 | 75.0 |

| Data derived from graphical representations in related studies. |

These results demonstrate a strong dependence of the distribution ratios on the extractant concentration, with a significant increase in extraction efficiency as the concentration of CyMe₄-BTBP rises. The high distribution values achieved for Am(III) highlight the suitability of this compound for systems designed for high-efficiency actinide separation.

Extraction Kinetics:

The rate at which the metal ions are transferred from the aqueous to the organic phase is another important factor. Studies on the extraction kinetics with CyMe₄-BTPhen in this compound have shown that equilibrium is reached rapidly, typically within a few minutes of phase contact. This is a favorable characteristic for industrial-scale processes where high throughput is required.

Based on the comprehensive results, this compound is considered a highly promising diluent for the separation of f-block elements in advanced nuclear fuel reprocessing cycles. researchgate.net Its favorable physical properties and effective performance with a range of potent extractants underscore its potential to enhance the efficiency and safety of these critical separation processes. researchgate.net

No Electrochemical Research Data Found for "this compound"

Despite a comprehensive search of scientific literature and research databases, no specific information was found regarding the electrochemical research applications of the chemical compound "this compound" in energy storage systems.

The provided outline for the article focused on several key areas of electrochemical research where fluorinated carbonates are often investigated:

Development of Electrolyte Formulations for Lithium-Ion Batteries: This includes enhancing high-voltage compatibility and stabilizing the crucial SEI layer that forms on the anode. While research exists for other fluorinated carbonates like fluoroethylene carbonate (FEC) and methyl (2,2,2-trifluoroethyl) carbonate (FEMC) in these roles, no studies have been published detailing the effects of this compound.

Exploration in Advanced Battery Chemistries: The potential application of this compound in next-generation systems such as lithium-air batteries remains unexplored in the available scientific literature.

Ionic Conductivity and Charge Transfer Mechanisms: There is no available data on the ionic conductivity of electrolytes containing this compound or how it facilitates the movement of lithium ions.

Electrochemical Performance Characterization: Consequently, no electrochemical performance data, such as cycling stability, rate capability, or efficiency in battery cells, could be located for this specific compound.

Electrochemical Research Applications of Fluorinated Carbonates in Energy Storage Systems

Design Principles for Fluorinated Electrolyte Additives

The strategic incorporation of fluorine into electrolyte components is a key approach to improving battery performance. Fluorinated additives are designed to favorably modify the electrode-electrolyte interphases, enhance electrolyte stability, and improve safety characteristics.

The introduction of fluorine-containing additives can lead to the formation of a more stable and effective solid electrolyte interphase (SEI) on the anode surface. acs.org This is attributed to the lower Lowest Unoccupied Molecular Orbital (LUMO) energy of many fluorinated compounds compared to their non-fluorinated counterparts, leading to their preferential reduction on the anode. acs.org This results in an SEI layer that is often thinner, more uniform, and rich in lithium fluoride (B91410) (LiF), which possesses excellent electronic insulation and ionic conductivity for Li+ ions.

| Property | Rationale for Fluorinated Additives |

| SEI Formation | Lower LUMO energy allows for preferential reduction and formation of a stable, LiF-rich SEI. acs.org |

| Oxidative Stability | Strong electron-withdrawing effect of fluorine increases the oxidation potential of the electrolyte. acs.org |

| Safety | Generally lower flammability and higher flash points compared to non-fluorinated counterparts. acs.org |

| Ionic Conductivity | The molecular structure of the additive can influence the solvation of lithium ions and overall electrolyte conductivity. |

Further empirical research is necessary to fully characterize the electrochemical properties of Butyl 1H,1H,2H,2H-perfluorohexyl carbonate and to ascertain its efficacy as an electrolyte additive in energy storage systems.

Environmental Analytical Research and Detection Methodologies for Perfluorohexyl Carbonate Derivatives

Methodologies for the Extraction and Pre-concentration of Organofluorine Compounds from Environmental Matrices

The effective analysis of trace levels of organofluorine compounds from complex environmental samples like water, soil, and sediment necessitates an initial step of extraction and pre-concentration. This is crucial to isolate the target analytes from interfering matrix components and to increase their concentration to a level detectable by analytical instruments.

Solid-Phase Extraction (SPE): Solid-Phase Extraction (SPE) is the most widely employed technique for the extraction of PFAS from aqueous samples. mdpi.com The general procedure involves passing a water sample through a cartridge containing a solid sorbent material that retains the analytes. researchgate.net The selection of the sorbent is critical for achieving high recovery rates. For anionic PFAS, which includes many of the most studied compounds, weak anion exchange (WAX) cartridges are frequently used and have demonstrated high efficiency. mdpi.com The process typically involves several steps:

Cartridge Conditioning: The SPE cartridge is first conditioned with a solvent like methanol (B129727), followed by water to activate the sorbent.

Sample Loading: A measured volume of the water sample, often buffered to a specific pH (e.g., pH 4), is passed through the cartridge. researchgate.net

Washing: The cartridge is washed with a reagent to remove any co-adsorbed interfering substances while the target analytes remain bound to the sorbent.

Elution: The retained organofluorine compounds are then eluted from the cartridge using a small volume of an appropriate organic solvent, such as methanol, often containing a modifier like ammonium (B1175870) hydroxide. researchgate.net This step effectively transfers the analytes from a large sample volume into a small volume of clean solvent, achieving pre-concentration.

Extraction from Solid Matrices: For solid matrices such as soil and sediment, the extraction process is more complex. It typically begins with solvent extraction to transfer the organofluorine compounds from the solid sample into a liquid phase. Common solvents include methanol or acetonitrile (B52724). Following this initial extraction, the resulting liquid extract is often treated similarly to a water sample, undergoing a cleanup and concentration step using SPE.

To prevent contamination, which is a significant issue in PFAS analysis, stringent protocols are necessary. These include the use of sampling containers and equipment made from materials known to be free of PFAS, such as high-density polyethylene (B3416737) or polypropylene. nih.gov

Table 1: Illustrative SPE Methodologies for Organofluorine Compounds in Water

| Parameter | Methodology Detail | Typical Application | Reference |

|---|---|---|---|

| SPE Sorbent | Weak Anion Exchange (WAX) | Drinking Water, Surface Water, Wastewater | mdpi.com |

| Sample Pre-treatment | Buffering to pH 4 | Environmental and Drinking Water | researchgate.net |

| Elution Solvent | Ammonium Hydroxide in Methanol | Broad range of PFAS | researchgate.net |

| Sample Volume | 250 mL to 500 mL | Achieving low detection limits | researchgate.net |

Advanced Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis

Following extraction and pre-concentration, advanced analytical instrumentation is required for the separation, identification, and quantification of specific organofluorine compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the reference method for the quantitative analysis of non-volatile organofluorine compounds like perfluoroalkyl acids and likely their carbonate derivatives. researchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. mdpi.comresearchgate.net

Liquid Chromatography (LC): The concentrated sample extract is injected into an LC system. The compounds are separated based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). Reversed-phase chromatography is commonly used, where a nonpolar stationary phase separates compounds based on their hydrophobicity.

Tandem Mass Spectrometry (MS/MS): After separation by the LC, the analytes enter the mass spectrometer. In a tandem MS system (often a triple quadrupole), a specific precursor ion corresponding to the mass of the target analyte is selected. This ion is then fragmented, and a specific product ion is monitored for detection. This two-stage filtering process (precursor-to-product ion transition) provides very high specificity and reduces background noise, allowing for detection at nanogram-per-liter (ng/L) or parts-per-trillion (ppt) levels. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile or semi-volatile organofluorine compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be a complementary technique. In GC, separation occurs in a gaseous mobile phase. While many common PFAS are not volatile enough for GC-MS without derivatization, certain precursors or smaller fluorinated molecules may be amenable to this technique.

The choice between LC-MS/MS and GC-MS depends on the physicochemical properties (e.g., volatility, polarity, thermal stability) of the specific derivative being analyzed, such as Butyl 1H,1H,2H,2H-perfluorohexyl carbonate.

Table 2: Typical Instrumental Parameters for LC-MS/MS Analysis of Organofluorine Compounds

| Instrument | Component | Typical Setting/Type | Purpose |

|---|---|---|---|

| Liquid Chromatography | Column | C18 Reversed-Phase | Separation of analytes |

| Mobile Phase | Water/Methanol or Acetonitrile with additives (e.g., ammonium acetate) | Elution of analytes from column | |

| Mass Spectrometry | Ionization | Electrospray Ionization (ESI), Negative Mode | Creation of charged ions for MS analysis |

| Analyzer | Triple Quadrupole (QqQ) | High sensitivity and specific quantification (MRM mode) |

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Analysis

Targeted analysis using LC-MS/MS can only detect and quantify known compounds for which analytical standards are available. However, a vast number of PFAS exist, and targeted methods may miss a significant portion of the total organofluorine contamination. nih.gov To address this, methods that measure sum parameters have been developed.

Extractable Organic Fluorine (EOF): This is a subset of TOF and measures the total amount of fluorine in organic compounds that can be extracted from a sample matrix using a specific solvent extraction method. concawe.eu

The most common analytical technique for TOF and EOF is Combustion Ion Chromatography (CIC) . In this method, the sample extract is combusted at a high temperature, which converts all fluorine atoms into hydrogen fluoride (B91410) (HF). The HF gas is then trapped in an aqueous solution and analyzed as fluoride using ion chromatography. By comparing the amount of fluorine in a sample extract to the amount found in targeted LC-MS/MS analysis, researchers can estimate the quantity of "unknown" or unidentified organofluorine compounds. researchgate.netconcawe.eu Studies have shown that targeted PFAS often account for only a fraction of the EOF measured in environmental samples, highlighting the presence of numerous other fluorinated substances. concawe.eu

Research into Environmental Fate and Transport Mechanisms of Perfluorinated Substances

Understanding the environmental fate and transport of perfluorinated substances is critical for assessing their risk and distribution. Key processes include partitioning, transformation, and transport.

Partitioning and Transport: The behavior of organofluorine compounds in the environment is governed by their chemical structure. Properties like the length of the perfluoroalkyl chain and the nature of the polar functional group determine how they partition between water, soil, and air. researchgate.net Many perfluoroalkyl acids (PFAAs) are highly water-soluble and mobile in groundwater. nih.gov Long-range transport can occur through both atmospheric transport of volatile precursors and oceanic currents for more water-soluble compounds. researchgate.net

Transformation: While perfluoroalkyl acids like PFOA and PFOS are extremely persistent, many other polyfluorinated substances are considered "precursors." These precursors can undergo biotransformation or abiotic degradation in the environment to form the terminally persistent PFAAs. For a compound like this compound, its environmental fate would depend on the stability of the carbonate linkage and the potential for it to break down, possibly releasing perfluorinated alcohols or acids.

Table 3: Key Factors Influencing Environmental Fate of Perfluorinated Substances

| Factor | Influence on Fate and Transport | Example |

|---|---|---|

| Perfluoroalkyl Chain Length | Affects water solubility and sorption to sediment/organic matter. Shorter chains are generally more mobile in water. | PFBS (C4) is more mobile than PFOS (C8). |

| Functional Group | Determines the compound's charge and interaction with environmental media. | Carboxylic and sulfonic acids are anionic in water. |

| Volatility | Determines potential for long-range atmospheric transport. | Fluorotelomer alcohols are volatile precursors. |

| Biotransformation Potential | Determines if a precursor compound can degrade into a more persistent PFAA. | Polyfluoroalkyl substances degrading to PFAAs. |

Analytical Challenges and Future Directions in Perfluorinated Compound Detection

The analysis of perfluorinated compounds, including potential derivatives like this compound, is subject to several significant challenges.

Current Challenges:

Ubiquitous Contamination: PFAS are widely used in laboratory equipment (e.g., tubing, seals), creating a high risk of background contamination that can interfere with trace-level analysis.

Lack of Standards: There are thousands of potential PFAS, but certified analytical standards are only available for a small fraction of them. researchgate.net This makes the identification and quantification of "emerging" or novel compounds extremely difficult.

Matrix Effects: Components of environmental samples (e.g., organic matter, salts) can interfere with the analysis, either suppressing or enhancing the instrument's signal and affecting the accuracy of quantification.

Isomer Analysis: Many PFAS are produced as mixtures of linear and branched isomers, which can have different toxicological and transport properties. Separating and quantifying these isomers is a complex analytical task. mdpi.com

Future Directions: The field is moving towards developing more comprehensive analytical strategies. A key area of development is non-target screening using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS. Unlike targeted MS/MS methods that look for specific compounds, HRMS acquires data for all ions in a sample. This allows for the tentative identification of unknown compounds based on their accurate mass and fragmentation patterns, helping to close the gap between what is measured by targeted analysis and what is indicated by total fluorine measurements. researchgate.net Continued development of TOF/EOF methods and improvements in sample preparation to handle increasingly complex matrices are also priorities for future research. concawe.eu

Emerging Research Directions and Future Perspectives

Novel Synthetic Approaches and Sustainable Production of Fluorinated Carbonates

The synthesis of fluorinated carbonates like Butyl 1H,1H,2H,2H-perfluorohexyl carbonate traditionally relies on established methods, but the future demands greener, more efficient, and sustainable production routes.

Current and Novel Synthetic Methods: Conventional synthesis often involves the reaction of a fluorinated alcohol, such as 1H,1H,2H,2H-perfluorohexan-1-ol, with an alkyl chloroformate, like butyl chloroformate, in the presence of a base. Another common approach is the transesterification of a non-fluorinated carbonate, such as dibutyl carbonate, with a fluorinated alcohol.

Emerging research is focused on avoiding hazardous reagents like phosgene (B1210022) derivatives and improving catalyst efficiency. One promising area is the use of titanium alkoxides as catalysts for carbonate interchange reactions, which can proceed under mild conditions. researchgate.net For instance, the reaction of diethyl carbonate with a fluorinated alcohol in the presence of a catalyst like Ti(OEt)₄ could offer a more direct route. researchgate.net

Sustainable and Green Production: The principles of green chemistry are increasingly pivotal in chemical synthesis. rsc.orgresearchgate.net For fluorinated carbonates, this involves several key strategies:

Alternative Solvents: Utilizing organic carbonates themselves, such as dimethyl carbonate (DMC) or propylene (B89431) carbonate (PC), as green reaction media can reduce the reliance on volatile and hazardous organic solvents. rsc.orgresearchgate.net

Enzymatic Synthesis: Biocatalysis represents a frontier in sustainable chemistry. nih.gov The use of enzymes, such as lipases, for the esterification or transesterification reactions to form the carbonate linkage offers a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.gov Research into fluorinases, enzymes capable of forming a C-F bond directly, could one day revolutionize the synthesis of the fluorinated alcohol precursors themselves. nih.gov

Carbon Dioxide as a Feedstock: A long-term goal in green chemistry is the utilization of carbon dioxide (CO₂) as a C1 building block. Research into the direct carboxylation of alcohols using CO₂ is an active field. google.com Developing a catalytic system that could efficiently couple butanol, 1H,1H,2H,2H-perfluorohexan-1-ol, and CO₂ would represent a significant breakthrough in sustainable carbonate production.

| Synthetic Strategy | Description | Potential Advantages | Challenges |

| Catalytic Transesterification | Reaction of a dialkyl carbonate (e.g., dibutyl carbonate) with a fluoroalcohol catalyzed by agents like titanium alkoxides. researchgate.net | Avoids hazardous reagents like chloroformates; can be performed under mild conditions. | Catalyst efficiency and separation; potential for side reactions. |

| Enzymatic Synthesis | Use of enzymes like lipases to catalyze the formation of the carbonate bond. nih.gov | High selectivity; mild reaction conditions; biodegradable catalyst. | Enzyme stability and cost; reaction rates may be slower. |

| Direct CO₂ Incorporation | Catalytic reaction to directly form the carbonate from the corresponding alcohols and carbon dioxide. google.com | Utilizes a renewable and abundant feedstock; highly atom-economical. | High thermodynamic barrier; requires development of highly active and selective catalysts. |

Integration of this compound into Novel Functional Materials

The unique segmented structure of this compound, featuring a polar carbonate group, a nonpolar hydrocarbon chain, and a lipophobic/hydrophobic perfluoroalkyl chain, makes it a prime candidate for creating advanced functional materials.

Electrolytes for High-Performance Batteries: A major application for fluorinated carbonates is in electrolytes for lithium-ion batteries (LIBs) and other next-generation battery technologies. researchgate.netnih.gov The inclusion of fluorinated compounds can significantly widen the electrochemical stability window of the electrolyte, crucial for high-voltage battery systems. researchgate.netacs.org The fluorine atoms' high electronegativity can help stabilize the solvent against oxidation at the cathode. Furthermore, compounds like this compound can participate in the formation of a stable solid electrolyte interphase (SEI) on the anode. nih.govacs.org The fluorinated segment can decompose reductively to form lithium fluoride (B91410) (LiF), a key component of a robust and protective SEI that prevents further electrolyte decomposition and enhances battery cycle life. nih.govacs.org Recent research has even explored micro-emulsion electrolytes where fluorinated species are propelled by interfacial tension to form protective layers on both electrodes. sina.cnsciencenet.cn

Fluorinated Polymers and Coatings: Fluoropolymers are renowned for their chemical inertness, thermal stability, and low surface energy. mdpi.com this compound could serve as a functional additive or plasticizer in fluoropolymer formulations. Its segmented nature could be used to tune the surface properties of materials, creating superhydrophobic or oleophobic surfaces. mdpi.com The butyl group provides compatibility with hydrocarbon-based polymer backbones, while the perfluorohexyl tail orients towards the surface to lower the surface energy.

Smart and Responsive Materials: The self-assembly properties of segmented fluorocarbons are a subject of intense research. Depending on the environment, molecules like this compound could form micelles, liquid crystals, or other ordered structures. This behavior could be harnessed to create "smart" materials that respond to external stimuli such as temperature, pressure, or electric fields, finding use in sensors, actuators, or controlled-release systems. mdpi.com

Advanced Characterization Techniques for In-Situ Monitoring of Reaction Pathways

Understanding and optimizing the synthesis and performance of fluorinated compounds requires sophisticated analytical techniques, with a growing emphasis on real-time, in-situ monitoring.

Standard Characterization: The characterization of polyfluoroalkyl substances (PFAS) like the title compound relies on a suite of advanced analytical methods. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are essential for identification and quantification. plasticsengineering.orgtechnologynetworks.com High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the structures of novel compounds and their transformation products. nih.gov

In-Situ Reaction Monitoring: To understand reaction kinetics and mechanisms, in-situ monitoring is indispensable. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. dtic.mil This allows for precise optimization of reaction conditions such as temperature, pressure, and catalyst loading. For example, monitoring the disappearance of the alcohol's O-H stretch and the appearance of the carbonate's C=O stretch would provide a direct measure of the reaction progress.

Advanced Spectroscopic and Separation Techniques: Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (UPLC-IMS-MS), offers an additional dimension of separation based on the size, shape, and charge of an ion. waters.com This is particularly useful for separating and identifying isomeric fluorinated compounds that may be difficult to resolve by chromatography alone. waters.com Furthermore, techniques like the total oxidizable precursor (TOP) assay can be used to convert a wide range of polyfluorinated precursors into a smaller number of perfluoroalkyl acids (PFAAs) for easier quantification, providing a more comprehensive picture of all fluorinated species present in a sample. clu-in.org Another method, particle-induced gamma-ray emission (PIGE) spectroscopy, can determine the total organic fluorine content. technologynetworks.com

Theoretical Advances in Predicting and Tailoring Fluorinated Compound Behavior

Computational chemistry has become a cornerstone of modern materials science, enabling the prediction of molecular properties and guiding experimental efforts.

Quantum Chemical Calculations: Density Functional Theory (DFT) is widely used to investigate the electronic structure and properties of fluorinated carbonates. rsc.orgarxiv.org These calculations can accurately predict key parameters such as oxidation and reduction potentials, which are critical for designing stable electrolytes. acs.org DFT can also elucidate the impact of fluorination on the frontier molecular orbitals (HOMO/LUMO), providing insight into the compound's reactivity and stability. acs.org Furthermore, binding energies between the carbonate and lithium ions can be calculated, helping to understand solvation structures in battery electrolytes. rsc.orgacs.org

Molecular Dynamics (MD) Simulations: While DFT focuses on individual molecules or small clusters, MD simulations model the behavior of bulk systems containing thousands of molecules over time. arxiv.orgacs.org For this compound, MD simulations can predict crucial macroscopic properties such as viscosity, dielectric constant, and ionic conductivity when it is part of an electrolyte formulation. researchgate.net These simulations provide a dynamic picture of the solvation shell around lithium ions, revealing how many solvent molecules and anions coordinate to the cation, which is fundamental to understanding ion transport and SEI formation mechanisms. rsc.orgacs.org

The synergy between DFT and MD allows researchers to build a comprehensive, multi-scale understanding of how the molecular structure of a fluorinated carbonate translates to its performance in a specific application, accelerating the design of new molecules with tailored properties.

| Computational Method | Key Insights Provided for Fluorinated Carbonates | Relevance to this compound |

| Density Functional Theory (DFT) | Oxidation/reduction potentials, HOMO/LUMO energies, Li⁺ binding energies, electrostatic potential maps. acs.orgrsc.org | Predicts electrochemical stability for battery applications; guides synthetic strategy by revealing reactive sites. |

| Molecular Dynamics (MD) | Solvation shell structure, coordination numbers, transport properties (viscosity, conductivity), self-assembly behavior. arxiv.orgacs.org | Simulates performance as an electrolyte component; predicts ability to form structured materials. |

Bridging Fundamental Research to High-Impact Technological Applications

The journey of a novel compound like this compound from a laboratory curiosity to a component in a commercial product is a complex process that requires bridging fundamental science with technological development.

From Lab to Market - The Role of Technology Readiness Level (TRL): The development of materials for applications like advanced batteries is often assessed using the Technology Readiness Level (TRL) scale. acs.org Fundamental research, such as the computational studies and novel synthetic routes discussed, falls into the low TRL range (TRL 1-3). As a compound is successfully synthesized, characterized, and tested in prototype devices (e.g., coin-cell batteries), its TRL increases. The extensive research into fluorinated carbonates for LIBs demonstrates a clear pathway from fundamental understanding of interfacial chemistry to higher-TRL applied research. nih.gov

Case Study: Fluorinated Electrolytes: The development of fluorinated electrolytes for LIBs is a prime example of this bridge. Fundamental research elucidated that fluorinated solvents could form a stable, LiF-rich SEI. nih.gov This knowledge led to the targeted synthesis and testing of various fluorinated carbonates and ethers as electrolyte additives. Now, these additives are crucial components in many high-performance commercial batteries, enabling longer cycle life and higher operating voltages—a clear success in translating basic science into a high-impact technology. acs.org

Future High-Impact Applications: Beyond batteries, the unique properties of segmented fluorocarbons suggest other potential high-impact areas. These include advanced coatings for aerospace and electronics, where extreme durability and specific surface properties are required, and biomedical applications, where the biocompatibility and inertness of fluorinated materials are highly valued. mdpi.comflogen.org For instance, fluorinated polymers are explored for use in medical devices and as drug delivery vehicles. mdpi.com The path to these applications will require a concerted effort of fundamental synthesis, material integration, and rigorous performance testing to advance the TRL of technologies incorporating this compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing Butyl 1H,1H,2H,2H-perfluorohexyl carbonate?

Methodological Answer:

The synthesis typically involves reacting 1H,1H,2H,2H-perfluorohexan-1-ol (CAS 2043-47-2) with butyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the perfluorohexanol attacks the electrophilic carbonyl carbon of the chloroformate. Key steps include:

- Step 1: Equimolar mixing of the alcohol and butyl chloroformate in a dry solvent (e.g., dichloromethane or THF) at 0–5°C.

- Step 2: Dropwise addition of the base to neutralize HCl byproduct.

- Step 3: Stirring at room temperature for 12–24 hours.

- Step 4: Purification via fractional distillation or silica gel chromatography to isolate the carbonate ester.

Characterization should include NMR to confirm fluorocarbon chain integrity and FTIR to validate the carbonate carbonyl stretch (~1740 cm). Safety protocols for handling fluorinated alcohols and chloroformates must be strictly followed .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile components.

- Exposure Mitigation: Avoid skin/eye contact; if exposed, rinse immediately with water for 15 minutes (eyes) or wash skin with soap and water .

- Storage: Store in sealed containers under inert gas (e.g., argon) in a cool, ventilated area to prevent hydrolysis or degradation.

- Waste Disposal: Follow local regulations for PFAS-containing waste. Incineration at >1000°C with scrubbing systems is recommended to prevent release of toxic fluorinated byproducts .

Basic: Which spectroscopic and chromatographic techniques are effective for structural characterization?

Methodological Answer:

- NMR: Provides definitive evidence of the perfluorohexyl chain structure (e.g., CF and CF groups resonate at -80 to -120 ppm).

- FTIR: Identifies the carbonate functional group (C=O stretch at ~1740 cm) and C-F vibrations (1100–1300 cm).

- GC-MS: Useful for purity assessment; electron ionization (EI) at 70 eV fragments the molecule to confirm the butyl and perfluorohexyl moieties.

- LC-MS/MS (ESI negative mode): Quantifies trace impurities or degradation products, especially for environmental analysis .

Advanced: How can this compound be integrated into polymeric matrices to enhance surface hydrophobicity?

Methodological Answer:

- Copolymerization Strategy: Incorporate the carbonate as a monomer in radical polymerization with acrylates/methacrylates. For example, blend with methyl methacrylate (MMA) and initiate with AIBN at 60–70°C to form fluorinated copolymers.

- Surface Deposition: Use vapor-phase deposition (similar to PFOTS in ) to create nanoscale roughness. Parameters include:

- Temperature: 120–150°C under reduced pressure (10 Torr).

- Substrate pretreatment with oxygen plasma to enhance adhesion.

- Characterization:

Advanced: What analytical challenges arise in quantifying environmental levels of this PFAS, and how are they addressed?

Methodological Answer:

- Challenges:

- Low environmental concentrations (ppt levels).

- Matrix interference (e.g., organic matter in water/soil).

- Isomer-specific quantification due to branched vs. linear structures.

- Solutions:

- Sample Preparation: Solid-phase extraction (SPE) using WAX cartridges to isolate PFAS from matrices.

- LC-MS/MS: Employ a C18 column with methanol/water + 2 mM ammonium acetate. Use MRM transitions for quantification (e.g., m/z 499 → 419 for the carbonate).

- Isotopic Dilution: Internal standards (e.g., -labeled analogs) correct for recovery losses .

Advanced: How does the molecular structure influence thermal stability and degradation pathways?

Methodological Answer:

- Thermal Stability: The perfluorohexyl chain confers high thermal resistance (decomposition >250°C). Differential Scanning Calorimetry (DSC) shows a glass transition temperature (T) near -50°C due to flexible ether linkages.

- Degradation Pathways:

- Hydrolytic Degradation: Susceptible to alkaline conditions (pH >10), cleaving the carbonate ester into CO and perfluorohexanol.

- Thermal Decomposition: At >300°C, releases perfluorinated olefins (e.g., hexafluoropropene) and butyl ethers.

- Analytical Tools:

Advanced: What strategies mitigate environmental persistence of this compound as a PFAS?

Methodological Answer:

- Alternative Design: Replace the perfluorohexyl chain with shorter-chain (C4) fluorinated or non-fluorinated hydrophobic groups (e.g., siloxanes).

- Advanced Oxidation Processes (AOPs): Use UV/persulfate or sonolysis to break C-F bonds. Optimal conditions:

- 254 nm UV light with 1 mM persulfate at pH 3.

- 80% degradation efficiency in 4 hours.

- Biodegradation Studies: Screen microbial consortia from PFAS-contaminated sites for defluorination activity. Monitor using NMR for fluoride ion release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.